molecular formula C19H16O6 B150368 Methylophiopogonone A

Methylophiopogonone A

Cat. No. B150368
M. Wt: 340.3 g/mol
InChI Key: AUTZLTCWRDPAPV-UHFFFAOYSA-N
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Description

Methylophiopogonone A is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its notable anti-inflammatory properties .

Scientific Research Applications

Methylophiopogonone A has a wide range of scientific research applications:

Mechanism of Action

Methylophiopogonone A exerts its effects through several molecular targets and pathways:

Biochemical Analysis

Biochemical Properties

Methylophiopogonone A plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the production of nitric oxide (NO) by interacting with inducible nitric oxide synthase (iNOS), thereby exhibiting anti-inflammatory effects . Additionally, this compound interacts with reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes like superoxide dismutase (SOD), contributing to its antioxidative properties .

Cellular Effects

This compound exerts profound effects on different cell types and cellular processes. In cancer cells, it inhibits proliferation, induces apoptosis, and suppresses migration. These effects are mediated through the modulation of cell signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, this compound influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . It also affects cellular metabolism by altering the levels of key metabolites involved in glycerophospholipid and glutathione metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the activity of iNOS by binding to its active site, reducing the production of NO . Additionally, this compound modulates gene expression by interacting with transcription factors and influencing their binding to DNA . This results in changes in the expression of genes involved in inflammation, apoptosis, and oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that this compound maintains its anti-inflammatory and antioxidative effects for several hours after administration . Long-term studies in vivo have demonstrated that it can exert sustained protective effects on cellular function, particularly in models of oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits significant anti-inflammatory and antioxidative effects without noticeable toxicity . At higher doses, some adverse effects such as gastrointestinal discomfort and mild hepatotoxicity have been reported . The threshold for these toxic effects is dose-dependent, with higher doses leading to more pronounced adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound is metabolized into various metabolites that retain some of its biological activities . Additionally, this compound affects metabolic flux by modulating the levels of key metabolites in pathways such as glycerophospholipid and glutathione metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity is influenced by its localization, as it can interact with different biomolecules in these compartments. For instance, in the mitochondria, this compound enhances the activity of antioxidant enzymes, contributing to its protective effects against oxidative stress . The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylophiopogonone A can be synthesized through various chemical reactions involving the appropriate precursors.

Industrial Production Methods

Industrial production of this compound primarily relies on extraction from the roots of Ophiopogon japonicus. The process involves several steps:

Chemical Reactions Analysis

Types of Reactions

Methylophiopogonone A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Comparison with Similar Compounds

Methylophiopogonone A is unique among homoisoflavonoids due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its potent anti-inflammatory and antioxidant activities, making it a valuable compound for further research and development .

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6-7,20-21H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTZLTCWRDPAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Methylophiopogonone A compare to other compounds found in Ophiopogon japonicus in terms of anticancer activity?

A2: Research comparing different extracts of Ophiopogon japonicus and their components revealed that extracts rich in this compound and Ophiopogonin D’ demonstrated stronger cytotoxic effects against A2780 human ovarian cancer cells compared to extracts with lower concentrations of these compounds []. This suggests that both this compound and Ophiopogonin D’ may contribute significantly to the anticancer properties of Ophiopogon japonicus [].

Q2: What is the chemical structure of this compound?

A3: this compound is a homoisoflavonoid with the chemical formula C18H16O5 [, ]. Its structure consists of a chromone backbone with a 3-(3,4-methylenedioxybenzyl) substituent at the 3-position and methyl groups at the 6- and 8- positions. This structure was confirmed through synthesis and spectroscopic analysis [].

Q3: What are the main analytical methods used to identify and quantify this compound in plant material?

A4: Researchers often use a combination of extraction techniques and chromatographic methods to isolate and analyze this compound. One common approach involves pressurized liquid extraction followed by high-performance liquid chromatography coupled with diode-array detection and evaporative light scattering detection (HPLC-DAD-ELSD) []. This method enables the simultaneous determination of this compound alongside other key compounds in Ophiopogon japonicus [].

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